molecular formula C18H21N5 B6982332 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile

4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile

Cat. No.: B6982332
M. Wt: 307.4 g/mol
InChI Key: KWKSFCRDTFNMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a carbonitrile group and a cyclopentyl group linked to a methylanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopentylamine derivative, which is then reacted with 2-methylaniline under specific conditions to form the intermediate. This intermediate undergoes further reactions, including cyclization and nitrile formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Properties

IUPAC Name

4-[[1-(2-methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-6-2-3-7-15(14)23-18(9-4-5-10-18)13-21-16-8-11-20-17(12-19)22-16/h2-3,6-8,11,23H,4-5,9-10,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSFCRDTFNMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)CNC3=NC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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